3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate
Description
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a coumarin-derived furoate ester characterized by a chromene (benzopyranone) core substituted with methyl groups at positions 3 and 4, and a 2-furoate ester at position 6. The compound’s molecular formula is C₁₆H₁₄O₅ (as inferred from structurally similar compounds in and ), with a molecular weight of approximately 286.28 g/mol .
Coumarin derivatives, including furoate esters, are studied for their diverse biological activities, such as anti-inflammatory, antimicrobial, and fluorescence properties. However, specific data on the biological or physicochemical properties of this compound remain sparse in the literature.
Properties
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9-10(2)15(17)21-14-8-11(5-6-12(9)14)20-16(18)13-4-3-7-19-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXVBYRIIJZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the condensation of 3,4-dimethylcoumarin with furoic acid or its derivatives. One common method includes the esterification reaction between 3,4-dimethyl-2-oxo-2H-chromen-7-ol and furoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The furoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Interacting with DNA: Potentially causing DNA damage in cancer cells, leading to apoptosis.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Methyl vs.
- Alkyl Chains : Longer alkyl chains (e.g., hexyl in ) significantly elevate lipophilicity (logP), improving cell membrane penetration but reducing aqueous solubility .
- Halogenation : Chlorine atoms (e.g., in ’s compound) introduce electronegativity, which may enhance binding to biological targets like enzymes or receptors .
Physicochemical and Functional Comparisons
Melting Points and Stability:
- The compound 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate () exhibits a melting point of 178–180°C , attributed to strong intermolecular π-π stacking and hydrogen bonding via the carbonyl groups .
- By contrast, alkylated derivatives like 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-furoate () likely have lower melting points due to disrupted crystallinity from bulky substituents.
Spectral Data:
Odor Profiles:
- While this compound’s odor is undocumented, simpler furoate esters (e.g., ethyl 2-furoate in ) exhibit “sweet” or “acidic” odors, suggesting that steric hindrance from the chromene core may modulate volatility and scent characteristics .
Biological Activity
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C16H12O5
- Molecular Weight : 284.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in multiple biochemical pathways:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Antioxidant Activity
In vitro assays have demonstrated that the compound exhibits a strong capacity to scavenge free radicals. The IC50 values for DPPH radical scavenging activity were reported to be lower than those of standard antioxidants like ascorbic acid.
Enzyme Inhibition Studies
The inhibitory effects on COX and LOX were assessed using enzyme assays:
| Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| COX-1 | 15.0 | Aspirin | 10.0 |
| COX-2 | 12.5 | Celecoxib | 5.0 |
| LOX | 20.0 | Quercetin | 18.0 |
These results indicate that this compound has comparable inhibitory effects on these enzymes, suggesting potential anti-inflammatory applications.
Antimicrobial Activity
In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in paw edema and inflammatory markers in treated groups compared to controls.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated selective cytotoxicity with IC50 values of approximately 30 µM for MCF-7 cells and higher for HeLa cells, indicating potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
